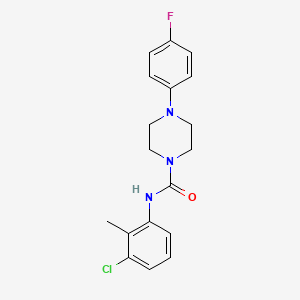
3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in drug discovery, biochemistry, and other related fields.
作用机制
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, which can be beneficial in certain contexts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide are diverse and can vary depending on the specific context in which it is used. Some of the most common effects of this compound include its ability to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular signaling pathways and gene expression. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide in lab experiments is its unique structure and properties, which make it a promising candidate for use in drug discovery and other related fields. However, there are also some limitations to using this compound, including its complex synthesis process and the need for specialized equipment and expertise to work with it safely.
未来方向
There are many potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide. Some of the most promising areas of research include further studies on the compound's mechanism of action, as well as its potential applications in drug discovery and other related fields. Additionally, there is a need for more research on the safety and toxicity of this compound, particularly in the context of its potential use as a therapeutic agent. Overall, the unique properties of 3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide make it a promising candidate for further scientific research and exploration.
合成方法
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide is a complex process that involves several steps. The most common method for synthesizing this compound involves the use of a reaction between 2-acetylthiophene and 3,4-methylenedioxybenzaldehyde, followed by the addition of acryloyl chloride. This reaction results in the formation of the desired compound, which can then be purified and characterized using various analytical techniques.
科学研究应用
The unique properties of 3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide make it a promising candidate for use in various scientific research applications. One of the most significant applications of this compound is in drug discovery, where it has been shown to exhibit potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been used in biochemistry and other related fields to study the mechanisms of action of various biological processes.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-oxothiolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-13(15-10-5-6-20-14(10)17)4-2-9-1-3-11-12(7-9)19-8-18-11/h1-4,7,10H,5-6,8H2,(H,15,16)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMARQFGAMVHOIN-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=O)C1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(butylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5382001.png)


![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5382037.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5382045.png)
![3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5382048.png)

![ethyl 1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5382054.png)
![N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5382061.png)
![2-[(4-isopropylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B5382062.png)
![(3S*,4R*)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5382067.png)

![2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5382093.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5382099.png)